2-benzamido-N-methylbenzamide

Heterocyclic synthesis Reaction mechanism Physical organic chemistry

Researchers requiring reliable quinazolin-4-one precursors often face inconsistent cyclization yields with generic benzamide derivatives. 2-Benzamido-N-methylbenzamide (CAS 127082-54-6) provides a validated, high-purity solution for efficient heterocycle synthesis. • >99% productive reaction flux under alkaline conditions for 3-substituted quinazolin-4-one synthesis • Well-characterized Hammett relationship (ρ = 0.67) enables predictive tuning of reaction rates • 98% purity with LogP 2.76 and PSA 58.20 Ų for consistent chromatographic performance

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 127082-54-6
Cat. No. B174050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-methylbenzamide
CAS127082-54-6
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14N2O2/c1-16-15(19)12-9-5-6-10-13(12)17-14(18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19)(H,17,18)
InChIKeyFQNPBZCBLVTENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzamido-N-methylbenzamide (CAS 127082-54-6): Core Structural and Physicochemical Profile for Procurement Decisions


2-Benzamido-N-methylbenzamide (CAS 127082-54-6) is a synthetic benzamide derivative with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . This compound features a benzamide core substituted with a benzoylamino group at the 2-position and an N-methyl moiety, yielding a calculated LogP of 2.76 and a polar surface area (PSA) of 58.20 Ų . As a member of the substituted benzamide class, it shares structural motifs with pharmacologically relevant scaffolds, yet its specific substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from unsubstituted benzamide, simple N-methylbenzamide, and other close analogs.

Why 2-Benzamido-N-methylbenzamide Cannot Be Replaced by Simpler Benzamide Analogs in Research Applications


Generic substitution with simpler benzamide analogs is precluded by the compound's unique 2-benzamido substitution and N-methylation pattern, which fundamentally alters its conformational equilibrium, alkaline cyclization kinetics, and physicochemical partitioning relative to unsubstituted benzamide or N-methylbenzamide [1][2]. The ortho-disposed amide functionalities in 2-benzamido-N-methylbenzamide enable a specific intramolecular cyclization pathway to quinazolin-4-ones under alkaline conditions, a reactivity profile not shared by para-substituted analogs or mono-benzamide systems [1]. Furthermore, the N-methyl substitution on the terminal amide modulates hydrogen-bonding capacity and lipophilicity compared to primary benzamide derivatives, directly impacting both reaction flux and compound handling in synthetic workflows [1][2]. The quantitative evidence below substantiates these differentiation points for scientific selection.

Quantitative Differentiation of 2-Benzamido-N-methylbenzamide: Evidence for Scientific Selection


Intramolecular Cyclization Specificity: N-Methylation Drives >99% Reaction Flux to Quinazolin-4-one Product

In comparative alkaline cyclization studies, 2-benzamido-N-methylbenzamide (1i) exhibited >99% of the reaction flux proceeding through the productive pathway to yield the corresponding quinazolin-4-one, with the alternative tautomeric route contributing negligibly [1]. By contrast, the regioisomeric analog 2-(N-methylbenzamido)benzamide (1j) displayed distinct cyclization behavior due to altered amide positioning [1]. The composite rate constant (k_max/K_m) for 2-benzamido-N-methylbenzamide, determined under pseudo-first-order conditions at 25 °C in aqueous alkaline solution, reflects a mechanism wherein decomposition of the productive intermediate is rate-limiting [1].

Heterocyclic synthesis Reaction mechanism Physical organic chemistry

Hammett Substituent Effects on Alkaline Cyclization Kinetics: Benchmark for Substituted Benzamide Reactivity

The alkaline cyclization of 2-benzamido-N-methylbenzamide (1i) and its substituted analogs adheres to a Hammett linear free-energy relationship with a rho (ρ) value of 0.67 for the composite rate constant (k_max/K_m) [1]. The unsubstituted parent compound (1i, R = H) serves as the reference point within this series, against which electron-withdrawing substituents (e.g., 4-NO₂) and electron-donating substituents modulate the observed rate constants in accordance with the established ρ value [1].

Linear free energy relationships Substituent effects Reaction kinetics

N-Methyl Substitution Effect on Benzamide Conformational Equilibrium

A combined theoretical and LIS/NMR conformational investigation of substituted benzamides revealed that N-methylbenzamide exhibits a distinct conformational equilibrium profile compared to unsubstituted benzamide and N,N-dimethylbenzamide [1]. While the specific 2-benzamido-N-methylbenzamide compound was not directly measured in this study, the class-level inference establishes that N-monomethyl substitution on the benzamide moiety modulates the cis/trans amide bond rotamer population relative to unsubstituted or gem-dimethyl analogs [1].

Conformational analysis LIS/NMR spectroscopy Molecular modeling

Physicochemical Profile: Calculated LogP and PSA Distinguish Compound from Simpler Benzamide Scaffolds

2-Benzamido-N-methylbenzamide exhibits a calculated LogP of 2.76 and a polar surface area (PSA) of 58.20 Ų . These values position the compound in a distinct physicochemical space relative to unsubstituted benzamide (calculated XLogP ≈ 0.60–0.79, PSA ≈ 43.09 Ų) [1] and N-methylbenzamide (calculated LogP ≈ 1.0, PSA ≈ 29.10 Ų) [2].

Lipophilicity Drug-likeness ADME prediction

Commercial Availability: Verified Purity Benchmark for Procurement Specifications

2-Benzamido-N-methylbenzamide is commercially available with a verified purity specification of 98.0% from established chemical suppliers . While this purity level is comparable to many research-grade benzamide derivatives, the compound's limited supplier base (fewer than five primary manufacturers) necessitates careful procurement planning relative to more commoditized benzamide scaffolds such as unsubstituted benzamide or N-methylbenzamide, which are available from numerous suppliers in bulk quantities .

Chemical sourcing Purity specification Supplier qualification

Synthetic Accessibility: Established Routes with Triethylamine-Mediated Benzoylation

A validated synthetic route to 2-benzamido-N-methylbenzamide employs triethylamine as base in benzene solvent for the benzoylation step . Alternative methodologies utilizing cobalt-catalyzed C–H activation have also been reported, though these require specialized transition-metal catalysts and controlled conditions . The triethylamine-mediated protocol offers a practical balance of accessibility and yield suitable for laboratory-scale preparation, distinguishing the compound from benzamide derivatives requiring more complex or lower-yielding synthetic sequences.

Organic synthesis Amide coupling Intermediate preparation

Recommended Application Scenarios for 2-Benzamido-N-methylbenzamide Based on Evidence


Synthesis of 3-Substituted Quinazolin-4-one Heterocycles via Alkaline Cyclization

This compound is optimally employed as a precursor for the synthesis of 3-substituted quinazolin-4-one derivatives. The >99% productive reaction flux in alkaline media at 25 °C enables high-yield, predictable cyclization to the corresponding quinazolin-4-one scaffold [1]. The well-characterized Hammett relationship (ρ = 0.67) allows researchers to prospectively tune reaction rates through substituent choice on the benzamido moiety, a predictive capability unavailable with uncharacterized benzamide scaffolds [1].

Mechanistic Probe for Physical Organic Chemistry Investigations

Given its fully elucidated alkaline cyclization mechanism, including the distinction between productive (intermediate 7) and nonproductive (conjugate base 2) pathways, this compound serves as a validated model system for studying intramolecular nucleophilic addition-elimination reactions [1]. The pseudo-first-order rate constants and Hammett parameters provide a quantitative benchmark for comparing leaving group abilities, substituent effects, and medium effects in amide cyclization reactions [1].

Building Block for Benzamide-Derived Compound Libraries

The compound's distinct physicochemical profile (LogP = 2.76, PSA = 58.20 Ų) positions it as a lipophilic building block for constructing screening libraries with enhanced membrane permeability characteristics relative to unsubstituted benzamide (LogP ≈ 0.6–0.8) [1]. The established synthetic routes enable further functionalization at both amide nitrogens or aromatic positions, supporting diversity-oriented synthesis efforts in medicinal chemistry programs .

Reference Standard for Analytical Method Development

With verified commercial purity of 98.0% and a defined LogP of 2.76, this compound is suitable as a retention time marker or system suitability standard in reversed-phase HPLC method development for benzamide-class analytes [1]. Its moderate lipophilicity and PSA of 58.20 Ų place it in a chromatographically distinct region from simpler benzamides, aiding in peak identification and method robustness testing [1].

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